molecular formula C20H18FN3O2 B2906390 2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 1261016-12-9

2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B2906390
CAS No.: 1261016-12-9
M. Wt: 351.381
InChI Key: YIKWAEZAWVSEJW-UHFFFAOYSA-N
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Description

2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(4-fluorophenyl)acetamide is a compound of significant interest in both the chemical and biological sciences

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. A common route starts with the formation of the pyrimidine core, followed by the introduction of the ethyl and phenyl groups through selective alkylation and acylation reactions. Key reagents include ethyl halides, phenylamines, and acyl chlorides, often facilitated by catalysts like palladium or copper complexes under controlled temperature and pressure conditions.

Industrial Production Methods

Scaling up the synthesis for industrial production necessitates optimization of reaction conditions to ensure high yield and purity. This involves the use of automated reactors and continuous flow chemistry to control reaction parameters precisely. Industrial methods also focus on minimizing waste and using environmentally benign solvents.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(4-fluorophenyl)acetamide can undergo various chemical reactions:

  • Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

  • Reduction: Reduction with agents such as lithium aluminum hydride can yield reduced forms of the compound.

  • Substitution: The phenyl and pyrimidine rings allow for various substitution reactions, typically utilizing halogenating agents or nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include:

  • Hydrogen peroxide for oxidation

  • Lithium aluminum hydride for reduction

  • Nucleophiles like sodium hydroxide for substitution

Major Products

The major products of these reactions depend on the nature of the reagents and conditions but often include modified pyrimidine derivatives with altered functional groups.

Scientific Research Applications

2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(4-fluorophenyl)acetamide finds applications in several fields:

  • Chemistry: It serves as a precursor for synthesizing more complex molecules.

  • Biology: Its bioactivity is explored for potential therapeutic uses, including anticancer, antimicrobial, and anti-inflammatory applications.

  • Medicine: Research investigates its role as a potential drug candidate.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors in biological systems. The pyrimidine core can interact with DNA or proteins, modulating biological pathways. The exact mechanism involves binding to active sites, inhibiting or activating enzyme functions, or altering signal transduction pathways.

Comparison with Similar Compounds

When compared to similar compounds, such as 2-phenylpyrimidine derivatives or other fluorinated acetamides, 2-(4-ethyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)-N-(4-fluorophenyl)acetamide stands out due to its unique combination of bioactive groups, providing distinct physicochemical and biological properties. Similar compounds include:

  • 2-phenyl-4,6-dimethylpyrimidine

  • N-(4-fluorophenyl)acetamide

  • 4-ethyl-6-oxo-1,2-diphenylpyrimidine

These comparisons highlight the uniqueness of this compound, especially in terms of its synthetic accessibility and diverse applications in research and industry.

Properties

IUPAC Name

2-(4-ethyl-6-oxo-2-phenylpyrimidin-1-yl)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c1-2-16-12-19(26)24(20(23-16)14-6-4-3-5-7-14)13-18(25)22-17-10-8-15(21)9-11-17/h3-12H,2,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKWAEZAWVSEJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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